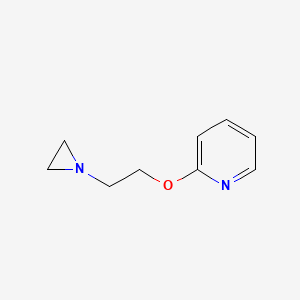

2-(2-(Aziridin-1-yl)ethoxy)pyridine

Description

2-(2-(Aziridin-1-yl)ethoxy)pyridine (CAS: 29450-06-4) is a heterocyclic compound featuring a pyridine ring substituted with an ethoxy group bearing an aziridine moiety. Aziridine, a three-membered ring containing one nitrogen and two carbon atoms, confers significant reactivity due to ring strain and nucleophilic properties, making the compound valuable in medicinal chemistry and materials science.

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-[2-(aziridin-1-yl)ethoxy]pyridine |

InChI |

InChI=1S/C9H12N2O/c1-2-4-10-9(3-1)12-8-7-11-5-6-11/h1-4H,5-8H2 |

InChI Key |

LNOBYFOJZKTLMF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1CCOC2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Aziridin-1-yl)ethoxy)pyridine typically involves the reaction of 2-chloroethanol with pyridine to form 2-(2-chloroethoxy)pyridine. This intermediate is then reacted with aziridine under basic conditions to yield the target compound. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of aziridine derivatives, including 2-(2-(Aziridin-1-yl)ethoxy)pyridine, often involves the use of high-temperature dehydration processes or base-induced sulfate elimination from aminoethanol derivatives . These methods are scalable and can produce the compound in significant quantities for various applications.

Chemical Reactions Analysis

Aziridine Ring-Opening Reactions

The strained three-membered aziridine ring undergoes nucleophilic ring-opening due to its high reactivity. Key pathways include:

Hydrolysis

-

Acid-catalyzed hydrolysis : In dilute HCl, the aziridine ring opens to form a linear amine. For example, hydrolysis of structurally similar N-(2-tetrahydropyranyl)aziridine yields high-molecular-weight linear polyethyleneimine (LPEI) under reflux conditions .

-

Base-mediated hydrolysis : Aqueous NaOH at 60–80°C cleaves the aziridine ring, producing ethanolamine derivatives .

Nucleophilic Attack

-

Thiols : Reaction with thiols (e.g., mercaptoethanol) generates sulfhydryl-functionalized pyridine derivatives.

-

Amines : Primary amines induce ring-opening via nucleophilic substitution, forming diaminoethylpyridine adducts.

Pyridine Functionalization

The pyridine ring participates in electrophilic and nucleophilic substitutions, influenced by the electron-withdrawing ethoxy-aziridine group:

Electrophilic Substitution

-

Nitration : Directed by the ethoxy group, nitration occurs at the para position (C4) under HNO₃/H₂SO₄, yielding 4-nitro derivatives .

-

Halogenation : Bromine in acetic acid selectively substitutes C3 or C5 positions .

Coordination Chemistry

The pyridine nitrogen coordinates transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes useful in catalysis. For example:

| Metal | Ligand Structure | Application |

|---|---|---|

| Cu(I) | Pyridine-N, aziridine | Oxidative C–N coupling |

| Fe(II) | Pyridine-N | Antibacterial agents |

Intramolecular Cyclization

The ethoxy linker enables proximity-driven cyclization:

Thermal Rearrangement

Heating to 150–180°C induces aziridine ring-opening and intramolecular amidation, forming 1,2-dihydroimidazo[1,2-a]pyridines :

Acid-Catalyzed Cyclization

In HCl/EtOH, the compound forms fused tetracyclic structures via aziridine activation and pyridine ring participation .

Cross-Coupling Reactions

The ethoxy-aziridine group enhances reactivity in metal-catalyzed couplings:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biarylpyridines | 72–85% | |

| Ullmann | CuI, 1,10-phenanthroline, DMSO | Aminoethylpyridines | 65% |

Biological Alkylation

The aziridine moiety acts as an alkylating agent in bioactive contexts:

-

DNA Crosslinking : Under physiological pH, the aziridine ring opens to form covalent adducts with guanine residues, mimicking mitomycin C’s mechanism .

-

Enzyme Inhibition : Derivatives inhibit VEGFR-2 kinase (IC₅₀ = 65 nM) via covalent binding to catalytic cysteine residues .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing ethylene oxide and pyridine fragments.

-

Photodegradation : UV irradiation (254 nm) cleaves the ethoxy linker, generating aziridine and 2-hydroxypyridine .

This compound’s dual reactivity (aziridine ring-opening and pyridine functionalization) makes it valuable for synthesizing pharmaceuticals, agrochemicals, and coordination polymers. Further studies should explore its catalytic applications and toxicity profiles.

Scientific Research Applications

2-(2-(Aziridin-1-yl)ethoxy)pyridine has several scientific research applications:

Medicinal Chemistry: Aziridine derivatives are explored for their potential as anticancer agents due to their ability to alkylate DNA and inhibit cell division.

Materials Science: The compound is used in the synthesis of polyamines and other polymers with applications in coatings, adhesives, and drug delivery systems.

Biological Research: Aziridine-containing compounds are studied for their antimicrobial and antiviral properties.

Mechanism of Action

The mechanism of action of 2-(2-(Aziridin-1-yl)ethoxy)pyridine primarily involves the nucleophilic ring-opening of the aziridine moiety. This reaction can lead to the formation of reactive intermediates that can alkylate nucleophilic sites in biological molecules such as DNA and proteins. The compound’s reactivity is influenced by the electron-withdrawing effects of the pyridine ring, which can stabilize the aziridinium ion intermediate formed during the reaction .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₉H₁₂N₂O

- Molecular Weight : 164.20 g/mol

- Boiling Point : 281.8°C

- Density : 1.144 g/cm³

- Refractive Index : 1.56

- Vapor Pressure : 0.00349 mmHg at 25°C .

Its pyridine core enhances solubility and coordination capabilities, facilitating use in catalysis or ligand design.

The structural analogs of 2-(2-(Aziridin-1-yl)ethoxy)pyridine vary in substituents on the ethoxy chain or pyridine ring, leading to distinct physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Differences and Implications :

Fluorinated derivatives exhibit increased metabolic stability and membrane permeability due to fluorine’s electronegativity .

Piperidine-substituted analogs may target neurological pathways, whereas aziridine derivatives are more suited for anticancer applications .

Physical Properties :

- Hydroxyethoxy-substituted pyridines (e.g., 2-(2-Hydroxyethoxy)pyridin-3-ol) display higher hydrophilicity compared to aziridine-containing analogs, favoring aqueous-phase reactions .

Biological Activity

2-(2-(Aziridin-1-yl)ethoxy)pyridine is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. Aziridine-containing compounds are known for their diverse pharmacological properties, which include anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a detailed overview of the biological activity of 2-(2-(Aziridin-1-yl)ethoxy)pyridine, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of 2-(2-(Aziridin-1-yl)ethoxy)pyridine features a pyridine ring substituted with an ethoxy group and an aziridine moiety. This unique structure may contribute to its biological activity through various mechanisms.

Anticancer Properties

Recent studies have highlighted the anticancer potential of aziridine derivatives. For instance, compounds similar to 2-(2-(Aziridin-1-yl)ethoxy)pyridine have been tested against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-(2-(Aziridin-1-yl)ethoxy)pyridine | KB-31 (drug-sensitive) | >10.000 |

| 2-(2-(Aziridin-1-yl)ethoxy)pyridine | KB-8511 (multi-drug resistant) | 8.680 |

The IC50 values indicate that while the compound shows limited efficacy against the KB-31 cell line, it exhibits more significant activity against the multi-drug resistant KB-8511 cell line, suggesting a potential for overcoming drug resistance in cancer therapy .

The mechanism by which 2-(2-(Aziridin-1-yl)ethoxy)pyridine exerts its biological effects may involve the formation of reactive intermediates that interact with cellular macromolecules. Aziridines are known to undergo nucleophilic attack due to their strained three-membered ring structure, which can lead to the alkylation of DNA and proteins, potentially triggering apoptosis in cancer cells .

Study on Anticancer Activity

In a notable study, researchers synthesized several aziridine derivatives and evaluated their cytotoxic effects on breast cancer cell lines. The study found that modifications to the aziridine core significantly influenced biological activity, with certain derivatives demonstrating enhanced potency against resistant cancer cells .

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of aziridine derivatives. The results indicated that compounds with similar structures to 2-(2-(Aziridin-1-yl)ethoxy)pyridine exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests a broader therapeutic potential beyond oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.